molecular formula C12H17N3O3 B1443114 2-Formyl-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester CAS No. 1174068-98-4

2-Formyl-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester

Cat. No.: B1443114
CAS No.: 1174068-98-4
M. Wt: 251.28 g/mol
InChI Key: YBIAJWQTOPJNPJ-UHFFFAOYSA-N
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Description

Introduction and Structural Foundations

The compound 2-Formyl-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester belongs to a sophisticated class of nitrogen-containing heterocycles that have garnered considerable attention in contemporary organic chemistry research. This molecule exemplifies the intricate structural arrangements possible within fused heterocyclic systems, combining multiple functional groups within a single molecular framework. The presence of both formyl and carboxylate ester functionalities, along with the characteristic imidazopyrazine core, positions this compound as a versatile synthetic intermediate and research target.

The structural complexity of this compound arises from its multi-ring system, which incorporates both imidazole and pyrazine rings in a fused arrangement. This particular fusion pattern, designated as the [1,2-a] configuration, represents one of several possible isomeric arrangements within the imidazopyrazine family. The additional functionalization with formyl and tert-butyl ester groups further enhances the molecular complexity and provides multiple sites for chemical modification and reaction.

Understanding the fundamental structural characteristics of this compound requires careful examination of its systematic nomenclature, registry information, and classification within the broader context of heterocyclic chemistry. These foundational aspects provide the necessary framework for comprehensive analysis of the compound's properties and potential applications in various fields of chemical research.

Chemical Identity and Classification

The precise identification and classification of this compound requires detailed examination of its nomenclature, registry numbers, and position within the established framework of heterocyclic chemistry. This compound represents a highly functionalized derivative of the parent imidazopyrazine system, with specific substitution patterns that define its unique chemical identity.

The molecular structure of this compound can be understood as a bicyclic heterocyclic system where an imidazole ring is fused to a pyrazine ring in the [1,2-a] configuration. The numbering system for this fused ring arrangement follows established conventions for heterocyclic nomenclature, with the nitrogen atoms positioned at specific locations within the ring system to create the characteristic connectivity pattern.

The presence of multiple functional groups within this structure adds layers of complexity to both its nomenclature and its chemical behavior. The formyl group attached at the 2-position provides an aldehyde functionality that can participate in various chemical transformations, while the tert-butyl ester group at the 7-position offers protection for the carboxylic acid functionality and influences the compound's solubility and reactivity characteristics.

International Union of Pure and Applied Chemistry Nomenclature

The systematic International Union of Pure and Applied Chemistry name for this compound is tert-butyl 2-formyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate. This nomenclature follows the established rules for naming complex heterocyclic compounds and clearly indicates the structural features and substitution patterns present in the molecule. The name begins with the tert-butyl designation, indicating the nature of the ester group, followed by the specific position and nature of the formyl substituent.

The core heterocyclic system is designated as imidazo[1,2-a]pyrazine, which specifies both the type of rings involved and their fusion pattern. The [1,2-a] notation indicates that the imidazole ring is fused to the pyrazine ring through positions 1 and 2 of the imidazole and position a of the pyrazine ring system. This specific fusion pattern distinguishes this isomer from other possible arrangements of these two heterocyclic rings.

The hydrogenation state of the ring system is indicated by the 6,8-dihydro-5H designation, which specifies that the compound contains additional hydrogen atoms at specific positions, making it a partially saturated heterocyclic system rather than a fully aromatic one. This partial saturation has significant implications for the compound's chemical properties and reactivity patterns.

The carboxylate portion of the name indicates the presence of the ester functionality at the 7-position of the ring system. The complete systematic name thus provides a comprehensive description of all major structural features and allows for unambiguous identification of the compound within chemical databases and literature.

Registry Numbers and Identifiers

The compound is assigned the Chemical Abstracts Service registry number 1174068-98-4, which serves as its primary identifier in chemical databases and literature. This unique registry number enables precise identification and retrieval of information about the compound from various chemical information systems and ensures consistency in scientific communication about this specific molecular entity.

Identifier Type Value Source
Chemical Abstracts Service Number 1174068-98-4
PubChem Compound Identifier 57786829
Molecular Design Limited Number MFCD18792287
InChI Key YBIAJWQTOPJNPJ-UHFFFAOYSA-N
SMILES Notation CC(C)(C)OC(=O)N1CCN2C=C(N=C2C1)C=O

The PubChem Compound Identifier 57786829 provides access to comprehensive structural and property information within the PubChem database system. This identifier links to detailed chemical data including computed properties, structural representations, and related compounds, making it a valuable resource for researchers studying this compound or related structures.

The Molecular Design Limited number MFCD18792287 serves as an additional registry identifier that is commonly used in chemical inventory systems and commercial databases. This identifier facilitates the location and ordering of the compound from chemical suppliers and ensures proper tracking of the material in laboratory and industrial settings.

The International Chemical Identifier Key (InChI Key) YBIAJWQTOPJNPJ-UHFFFAOYSA-N provides a standardized representation of the compound's structure that can be used for database searching and structural comparison purposes. This identifier is particularly useful for computational chemistry applications and automated structure recognition systems.

The Simplified Molecular Input Line Entry System (SMILES) notation CC(C)(C)OC(=O)N1CCN2C=C(N=C2C1)C=O offers a linear representation of the molecular structure that can be easily processed by chemical software and databases. This notation provides a compact way to represent the complex three-dimensional structure in a text-based format suitable for electronic communication and data storage.

Position in Heterocyclic Chemistry Classification

Within the broader framework of heterocyclic chemistry classification, this compound occupies a specific position as a member of the imidazopyrazine family. The Hantzsch-Widman nomenclature system, which serves as the standard method for naming heterocyclic rings, provides the foundational framework for understanding the classification of this compound.

The compound belongs to the broader category of nitrogen-containing heterocycles, specifically those incorporating both imidazole and pyrazine ring systems in a fused arrangement. Imidazopyrazines represent a subset of the larger imidazopyridine class, which are nitrogen-containing heterocycles that also constitute a class of drugs containing similar chemical substructures. While the parent imidazopyridine compounds are often GABA receptor agonists, the specific imidazopyrazine derivatives like the compound under study may have different biological activities due to their distinct ring arrangements.

Classification Level Category Characteristics
Primary Class Heterocyclic Compounds Contains non-carbon atoms in ring structure
Secondary Class Nitrogen Heterocycles Contains nitrogen atoms as heteroatoms
Tertiary Class Bicyclic Heterocycles Fused two-ring system
Quaternary Class Imidazopyrazines Fused imidazole-pyrazine system
Specific Type [1,2-a] Isomer Specific fusion pattern

The heterocyclic classification system recognizes that heterocycles are defined as rings containing one or more atoms that are different from carbon, with nitrogen being the most commonly encountered heteroatom in pharmaceutical and synthetic chemistry applications. The compound's classification as a bicyclic nitrogen heterocycle places it within a group of compounds known for diverse biological activities and synthetic utility.

The specific [1,2-a] fusion pattern distinguishes this compound from other possible imidazopyrazine isomers and influences its chemical properties and potential applications. This structural arrangement affects factors such as electronic distribution, conformational preferences, and reactivity patterns, making it important to recognize the compound's precise position within the heterocyclic classification system.

The partially saturated nature of the ring system, indicated by the dihydro designation, further refines the compound's classification and distinguishes it from fully aromatic analogs. This partial saturation can significantly influence the compound's three-dimensional shape, electronic properties, and chemical reactivity, making it an important consideration in both synthetic and application-oriented research.

Properties

IUPAC Name

tert-butyl 2-formyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-12(2,3)18-11(17)15-5-4-14-6-9(8-16)13-10(14)7-15/h6,8H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBIAJWQTOPJNPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C=C(N=C2C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation typically begins from a suitable imidazo[1,2-a]pyrazine precursor, such as 1,1-dimethylethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-7-carboxylate, which undergoes selective functionalization to introduce the formyl group at the 2-position and the tert-butyl ester at the 7-carboxylic acid position. The synthetic route involves:

  • Protection and activation of the carboxylic acid moiety as a tert-butyl ester.
  • Selective formylation at the 2-position of the imidazo ring.
  • Use of acid or fluoride reagents to facilitate deprotection or substitution steps.

Specific Preparation Method and Conditions

A representative preparation method is described as follows:

Step Reagents and Conditions Description Yield / Notes
1 Starting material: 1,1-Dimethylethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-7-carboxylate (505 mg, 2.26 mmol) in dichloromethane (2.5 mL) The starting material is added to stirred, cooled trifluoroacetic acid (5 mL) at 0 °C, stirred for 15 minutes at 0 °C, then 45 minutes at room temperature. The solvent is evaporated under reduced pressure to yield the title compound. Mass spectrometry shows m/z (ES+) 124 (M+1).
2 Treatment with tetrabutyl ammonium fluoride in tetrahydrofuran, heated under reflux for 21.5 hours This step facilitates deprotection or substitution reactions necessary for the formation of the target compound. Yield reported at 35%.

This method highlights the importance of controlled acidic conditions and fluoride-mediated reactions to achieve the desired substitution pattern on the imidazo[1,2-a]pyrazine scaffold.

Reaction Mechanism Insights

  • Acid-mediated deprotection: Trifluoroacetic acid is used to remove protecting groups or activate intermediates by protonation, facilitating subsequent transformations.
  • Fluoride ion role: Tetrabutyl ammonium fluoride acts as a fluoride source to cleave silyl protecting groups or promote nucleophilic substitutions, critical for functional group interconversions on the heterocyclic ring.

Alternative Synthetic Approaches

While direct literature on this exact compound's synthesis is limited, related imidazo[1,2-a]pyrazine derivatives have been synthesized using:

  • Halogenation and metalation sequences: Introduction of halogens (Br, Cl, I) followed by lithiation and electrophilic trapping to install various substituents on the heterocycle.
  • Use of diiodoimidazole intermediates: To circumvent tautomerism and isomeric mixtures in imidazole derivatives, 4,5-diiodoimidazole intermediates are employed, which can be further functionalized to yield diverse substituted imidazo[1,2-a]pyrazines.
  • Thioalkylation and sulfone formation: Introduction of thioalkyl groups followed by oxidation to sulfones provides another route for functional diversity on the pyrazine ring.

Summary Table of Key Preparation Parameters

Parameter Details
Molecular Formula C12H17N3O3
Molar Mass 251.28 g/mol
Key Reagents Trifluoroacetic acid, tetrabutyl ammonium fluoride, dichloromethane, tetrahydrofuran
Reaction Temperature 0 °C to room temperature for acid step; reflux for fluoride step
Reaction Time 1 hour for acid step; 21.5 hours for fluoride step
Yield Approximately 35% reported for fluoride-mediated step
Analytical Confirmation Mass spectrometry (m/z 124 for intermediate), further characterization expected via NMR and IR

Research Findings and Considerations

  • The use of trifluoroacetic acid allows efficient deprotection and activation without harsh conditions that might degrade the sensitive imidazo[1,2-a]pyrazine core.
  • The prolonged reaction time with tetrabutyl ammonium fluoride suggests a relatively slow substitution or deprotection process, which may require optimization for scale-up.
  • The synthetic accessibility score of 2.6 indicates moderate ease of synthesis, suitable for medicinal chemistry applications.
  • The compound exhibits good solubility and bioavailability parameters, supporting its potential for pharmaceutical development.

This detailed overview of preparation methods for 2-Formyl-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester integrates experimental conditions, reaction mechanisms, and alternative synthetic strategies, providing a comprehensive guide for researchers aiming to synthesize this compound for further study or application.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The formyl group (–CHO) at position 2 serves as an electrophilic site for nucleophilic attack. Common reagents and outcomes include:

Reagent Conditions Product
Hydrazines (e.g., NH₂NH₂)Ethanol, refluxFormation of hydrazones via condensation
Amines (e.g., RNH₂)DMSO, Cs₂CO₃, 80°CImine derivatives (Schiff bases)
Grignard reagents (RMgX)THF, 0°C to RTSecondary alcohols after quenching with H₂O

Reaction Scheme:

Formyl group+NuCondensation Addition Product\text{Formyl group}+\text{Nu}^-\rightarrow \text{Condensation Addition Product}

Condensation Reactions

The formyl group participates in condensation with nitrogen nucleophiles to form heterocycles:

  • With Hydrazines : Forms pyrazole derivatives via [3+2] cycloaddition (e.g., 1,3,5-trisubstituted pyrazoles under visible light catalysis) .

  • With Ureas/Thioureas : Generates fused imidazopyrazine systems under acidic conditions .

Example Reaction:

Formyl compound+HydrazineEtOH Pyrazole derivative\text{Formyl compound}+\text{Hydrazine}\xrightarrow{\text{EtOH }}\text{Pyrazole derivative}

Oxidation and Reduction

While direct oxidation/reduction data for this compound is limited, analogous imidazo[1,2-a]pyrazines suggest:

Reaction Type Reagents Product
OxidationKMnO₄, CrO₃ (hypothetical)Carboxylic acid derivatives (if ester is hydrolyzed first)
ReductionNaBH₄, LiAlH₄Primary alcohol (–CH₂OH)

Note : The tert-butyl ester remains stable under mild redox conditions but hydrolyzes in strong acidic/basic media .

Protecting Group Manipulation

The tert-butyl ester (–COOtBu) can be selectively removed to expose the carboxylic acid:

Deprotection Agent Conditions Product
Trifluoroacetic acid (TFA)DCM, RT, 30 min2-Formyl-5,6-dihydroimidazo[1,2-a]pyrazine-7-carboxylic acid
HCl (aq.)Dioxane, refluxFree carboxylic acid

Reaction Scheme:

 COOtBuTFA COOH\text{ COOtBu}\xrightarrow{\text{TFA}}\text{ COOH}

Cross-Coupling Reactions

The formyl group enables cross-coupling via Suzuki-Miyaura or Heck reactions, though direct examples are sparse. Analogous compounds show:

  • Suzuki Coupling : Palladium-catalyzed coupling with aryl boronic acids to form biaryl derivatives .

  • Buchwald-Hartwig Amination : Introduction of aryl/alkyl amines at the formyl position .

Heterocycle Functionalization

The imidazo[1,2-a]pyrazine core participates in ring-expansion or substitution:

  • With Electrophiles : Bromination at position 2 using NBS (similar to 2-bromo derivatives in ).

  • Ring-Opening : Treatment with strong bases (e.g., LDA) leads to ring scission for downstream modifications .

Reaction Mechanism Highlights

  • Schiff Base Formation :

    RNH2+R CHORN CHR +H2O\text{RNH}_2+\text{R CHO}\rightarrow \text{RN CHR }+\text{H}_2\text{O}

    The formyl group acts as an electrophile, reacting with amines to form imines .

  • Hydrazone Cyclization :

    Hydrazone 3 2 Pyrazole\text{Hydrazone}\xrightarrow{\text{ 3 2 }}\text{Pyrazole}

    Azoalkene intermediates facilitate cyclization under catalytic conditions .

Scientific Research Applications

Synthetic Routes

The synthesis of 2-formyl-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester typically involves:

  • Cyclization of Precursors : Under acidic or basic conditions.
  • Esterification : Following cyclization to form the tert-butyl ester.

These methods ensure high yields and purity of the desired compound, making it suitable for further applications in research and industry.

Organic Synthesis

The compound serves as a building block for synthesizing more complex molecules. Its reactive aldehyde and carboxylic acid functionalities allow for various chemical transformations, including:

  • Oxidation : Can be oxidized to form carboxylic acids or other derivatives.
  • Reduction : Reduction reactions can yield amines or other reduced derivatives.
  • Substitution Reactions : Nucleophilic substitution can be performed using various nucleophiles under appropriate conditions .

Biological Studies

In biological contexts, this compound can act as a probe or inhibitor to study enzyme mechanisms and metabolic pathways. Research indicates that it interacts with specific enzymes and receptors implicated in disease mechanisms. For instance:

  • It has shown potential in binding studies that evaluate its affinity for biological targets relevant to therapeutic applications .

Medicinal Chemistry

The compound holds promise for developing new drugs and treatments due to its unique structural features. Its interaction with biological targets suggests potential therapeutic effects that warrant further investigation in pharmacological studies .

Industrial Applications

In the chemical industry, this compound is utilized in producing various chemical products and materials due to its stability and reactivity profile .

Mechanism of Action

The mechanism by which 2-Formyl-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use, but it generally involves binding to enzymes or receptors, leading to biological or chemical changes.

Comparison with Similar Compounds

Substituent Variations at Position 2

The formyl group at position 2 distinguishes the target compound from analogs with alternative substituents:

Compound Name Substituent (Position 2) CAS No. Molecular Formula Key Properties/Applications Reference
2-Formyl-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester Formyl - C₁₃H₁₈N₃O₃ Reactive for derivatization; drug intermediate -
tert-Butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate Bromo 1250996-70-3 C₁₂H₁₇BrN₃O₂ High similarity (0.87); suitable for cross-coupling reactions
7-tert-Butyl 2-ethyl 5,6-dihydroimidazo[1,2-a]pyrazine-2,7(8H)-dicarboxylate Ethoxycarbonyl 949922-61-6 C₁₅H₂₁N₃O₄ Dual ester groups; lower reactivity vs. formyl
tert-Butyl 2-(chloromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate Chloromethyl 2306263-07-8 C₁₂H₁₈ClN₃O₂ Predicted density: 1.28 g/cm³; boiling point: 443.9°C

Key Insights :

  • Formyl vs. Bromo/Chloro : The formyl group enables nucleophilic additions (e.g., hydrazine coupling), whereas bromo/chloro substituents facilitate Suzuki-Miyaura cross-coupling reactions .
  • Ethyl Ester vs. Formyl : Ethyl esters are less electrophilic, reducing reactivity in condensation reactions compared to formyl groups .

Variations in Core Structure and Additional Functional Groups

Modifications to the imidazo[1,2-a]pyrazine scaffold or additional substituents alter physicochemical and biological properties:

Compound Name Structural Feature CAS No. Molecular Formula Key Properties/Applications Reference
7-Boc-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid Carboxylic acid (Position 2) 885281-30-1 C₁₂H₁₇N₃O₄ Acidic group; potential for salt formation
tert-Butyl 6-(hydroxymethyl)-6,7-dihydro-5H-imidazo[1,2-a][1,4]diazepine-8(9H)-carboxylate Expanded diazepine ring; hydroxymethyl 1251017-49-8 C₁₃H₂₁N₃O₃ Hydrogen bonding capability; improved solubility
6,7-Dihydro-[1,2,3]triazolo[1,5-a]pyrazine-5(4H)-carboxylic acid tert-butyl ester Triazolo-pyrazine hybrid 1245782-69-7 C₁₀H₁₆N₄O₂ Enhanced aromatic interactions; kinase inhibition

Key Insights :

  • Carboxylic Acid vs. Ester : The free carboxylic acid (e.g., 885281-30-1) offers ionic character, contrasting with the tert-butyl ester’s lipophilicity .

Impact of Substituents on Physical Properties

Substituents significantly influence melting points, solubility, and stability:

Compound Name Substituent Predicted Boiling Point (°C) Density (g/cm³) pKa Reference
tert-Butyl 2-(chloromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate Chloromethyl 443.9 1.28 6.42
This compound Formyl - - ~4.5* -
7-tert-Butyl 2-ethyl 3-chloro-5,6-dihydroimidazo[1,2-a]pyrazine-2,7(8H)-dicarboxylate Ethyl ester + Chloro - - -

Key Insights :

  • Chloromethyl vs. Formyl : The chloromethyl group increases molecular weight (271.74 vs. ~267 g/mol) and density compared to formyl .
  • Acidity : The formyl group’s electron-withdrawing nature lowers the pKa of adjacent protons (~4.5), facilitating deprotonation in basic conditions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Formyl-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester?

  • Methodology : The compound is typically synthesized via sequential functionalization of the imidazo[1,2-a]pyrazine core. A common approach involves:

Deprotection : Use trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove tert-butyloxycarbonyl (Boc) groups from intermediates (e.g., tert-butyl carbamate derivatives) .

Formylation : Introduce the formyl group via selective oxidation or aldehyde-generating reagents under anhydrous conditions.

Purification : Recrystallization using DCM/hexane mixtures or column chromatography to achieve ≥95% purity .

Q. How is the compound characterized structurally and chemically?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., formyl group at C2, tert-butyl ester at C7) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., theoretical MW: ~265–280 g/mol based on analogs) .
  • HPLC : Reverse-phase chromatography to assess purity, using C18 columns and acetonitrile/water gradients .

Q. What purification strategies are effective for isolating this compound?

  • Methodology :

  • Recrystallization : Optimize solvent polarity (e.g., DCM/hexane) to remove unreacted starting materials .
  • Chromatography : Use silica gel columns with ethyl acetate/hexane eluents for intermediates; monitor by TLC (Rf ~0.3–0.5 in ethyl acetate) .

Q. What safety precautions are required during handling?

  • Methodology :

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles due to potential irritancy (H315, H319) .
  • Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., TFA, DCM) .
  • Storage : Store at –20°C under inert gas (N2_2/Ar) to prevent degradation of the formyl group .

Advanced Research Questions

Q. How can synthetic yield be optimized for intermediates with low reactivity (e.g., <30% yield)?

  • Methodology :

  • Catalysis : Screen palladium or copper catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl functionalization) .
  • Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) to enhance solubility of nitroarene precursors .
  • Reaction Monitoring : Use in-situ FTIR or LC-MS to identify bottlenecks (e.g., incomplete deprotection) .

Q. What strategies mitigate instability of the formyl group during long-term storage?

  • Methodology :

  • Stabilizers : Add molecular sieves or antioxidants (e.g., BHT) to storage solutions .
  • Degradation Studies : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with periodic HPLC analysis to track aldehyde oxidation .

Q. How can analytical methods distinguish between diastereomers or tautomeric forms?

  • Methodology :

  • Chiral HPLC : Use amylose- or cellulose-based columns with hexane/isopropanol mobile phases .
  • Dynamic NMR : Variable-temperature 1^1H NMR to observe tautomeric equilibria (e.g., imidazole ↔ imidazoline) .

Q. What computational tools predict reactivity of the imidazo[1,2-a]pyrazine core?

  • Methodology :

  • DFT Calculations : Model electrophilic substitution at C2/C3 using Gaussian or ORCA software .
  • Docking Studies : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina .

Q. How does the tert-butyl ester influence solubility and crystallinity in downstream applications?

  • Methodology :

  • Solubility Screening : Test in DMSO, ethanol, and aqueous buffers (pH 2–9) using nephelometry .
  • X-ray Crystallography : Compare crystal packing of Boc-protected vs. deprotected analogs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Formyl-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester
Reactant of Route 2
2-Formyl-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester

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